Sodium 3,5-dihydroxy-3-methylpentanoate
Description
Historical Context of Mevalonate (B85504) Discovery and Initial Characterization in Biosynthesis
The discovery of mevalonic acid, and by extension its sodium salt, is a landmark achievement in the history of biochemistry, largely credited to the pioneering work of Dr. Karl Folkers and his colleagues at Merck. In the 1950s, while searching for a microbial growth factor, they identified a novel acetate-replacing factor required for the growth of Lactobacillus acidophilus. This compound was subsequently isolated, its structure determined, and it was named mevalonic acid. nih.gov
Initial characterization studies swiftly established mevalonic acid as a crucial precursor in the biosynthesis of cholesterol. chemicalbook.com Early research demonstrated that mevalonic acid is derived from 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) through a reduction reaction catalyzed by the enzyme HMG-CoA reductase. nih.gov This step was identified as the rate-limiting step in the cholesterol biosynthesis pathway, making it a key point of regulation. nih.gov Subsequent investigations traced the metabolic fate of mevalonate, showing its conversion through a series of phosphorylation and decarboxylation reactions to ultimately form the five-carbon isoprenoid units. ymdb.ca These foundational studies laid the groundwork for a comprehensive understanding of how complex molecules like cholesterol are synthesized in living organisms.
Nomenclature and Stereochemical Considerations in Research
The precise naming and understanding of the three-dimensional structure of Sodium 3,5-dihydroxy-3-methylpentanoate (B1229121) are crucial for interpreting research findings accurately.
| Property | (3R)-3,5-dihydroxy-3-methylpentanoic acid | 3,5-dihydroxy-3-methyl-Pentanoic acid (Racemic) | Sodium (R)-3,5-dihydroxy-3-methylpentanoate | 3,5-Dihydroxy-3-methylpentanoate (Anion) |
|---|---|---|---|---|
| IUPAC Name | (3R)-3,5-dihydroxy-3-methylpentanoic acid nih.gov | 3,5-dihydroxy-3-methyl-Pentanoic acid chemicalbook.com | Sodium (3R)-3,5-dihydroxy-3-methylpentanoate nih.gov | 3,5-dihydroxy-3-methylpentanoate nih.gov |
| Molecular Formula | C6H12O4 nih.gov | C6H12O4 chemicalbook.com | C6H11NaO4 nih.gov | C6H11O4- nih.gov |
| Molecular Weight | 148.16 g/mol nih.gov | 148.157 g/mol | 170.139 g/mol nih.gov | 147.15 g/mol nih.gov |
| CAS Number | 17817-88-8 chemsrc.com | 150-97-0 chemicalbook.com | 96949-03-0 nih.govbldpharm.com | Not applicable |
Sodium 3,5-dihydroxy-3-methylpentanoate is the sodium salt of mevalonic acid. In aqueous solutions, particularly at physiological pH, the carboxylic acid group of mevalonic acid exists predominantly in its deprotonated, anionic form, which is known as the mevalonate anion. nih.gov Therefore, in most biological and experimental contexts, the terms mevalonate and the mevalonate anion are used to refer to the biologically active form of the molecule. The sodium salt is a convenient and stable form for the storage and preparation of solutions for research purposes.
Mevalonic acid possesses a chiral center at the C3 position, meaning it can exist as two non-superimposable mirror images, or enantiomers: (3R)-mevalonic acid and (3S)-mevalonic acid. echemi.com A wealth of research has unequivocally demonstrated that only the (3R)-enantiomer is biologically active. nih.gov The enzymes of the mevalonate pathway, such as mevalonate kinase, are highly stereospecific and exclusively recognize and process the (3R)-isomer. uniprot.org The (3S)-enantiomer is metabolically inert in this pathway. This stereoselectivity is a fundamental principle in the biosynthesis of isoprenoids and underscores the precise molecular recognition that governs enzymatic reactions.
In experimental design, the choice between using a racemic mixture (an equal mixture of both enantiomers) of this compound or the enantiomerically pure (3R)-form is a critical consideration. While the racemic form is often more readily available and less expensive, its use introduces a non-active component, the (3S)-enantiomer, into the experimental system. This can complicate the interpretation of results, as the concentration of the active compound is only half of the total concentration of the racemate used.
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C6H11NaO4 |
|---|---|
Molecular Weight |
170.14 g/mol |
IUPAC Name |
sodium;3,5-dihydroxy-3-methylpentanoate |
InChI |
InChI=1S/C6H12O4.Na/c1-6(10,2-3-7)4-5(8)9;/h7,10H,2-4H2,1H3,(H,8,9);/q;+1/p-1 |
InChI Key |
RIYNLCMADQUBEM-UHFFFAOYSA-M |
Canonical SMILES |
CC(CCO)(CC(=O)[O-])O.[Na+] |
Origin of Product |
United States |
Synthetic Methodologies and Preparation for Research Applications
Chemical Synthesis Pathways and Reaction Mechanisms
The preparation of Sodium 3,5-dihydroxy-3-methylpentanoate (B1229121) involves multi-step synthetic sequences, often beginning with readily available starting materials. The following sections detail specific chemical transformations and their underlying mechanisms.
Stereoselective Reduction Approaches
The stereochemical configuration of the two hydroxyl groups in 3,5-dihydroxy-3-methylpentanoate is critical for its biological activity. Consequently, stereoselective reduction methods are paramount in its synthesis. These methods aim to control the three-dimensional arrangement of atoms in the final product.
The reduction of β-hydroxy ketones is a common strategy to introduce the 1,3-diol moiety present in the target molecule. The stereochemical outcome of this reduction can be influenced by the use of chelating Lewis acids, such as titanium derivatives, in conjunction with hydride-donating reagents like sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN).
The mechanism of this chelation-controlled reduction involves the coordination of the titanium species to both the hydroxyl and carbonyl oxygens of the β-hydroxy ketone substrate. This coordination locks the molecule into a rigid, six-membered ring-like transition state. The hydride reagent then attacks the carbonyl carbon from the less sterically hindered face, leading to the preferential formation of one diastereomer. For instance, the use of titanium tetrachloride (TiCl₄) with a borane-pyridine complex has been shown to favor the formation of syn-diols from α-alkyl-β-keto esters. thermofisher.com While sodium borohydride is a common reducing agent for aldehydes and ketones, its reactivity can be modulated by additives. byjus.commasterorganicchemistry.comchemguide.co.uk Sodium cyanoborohydride is a milder reducing agent than sodium borohydride and is often used for the selective reduction of iminium ions in the presence of ketones and aldehydes. thermofisher.com Its utility is enhanced by its stability in acidic conditions. youtube.com The combination of sodium cyanoborohydride with Lewis acids like titanium tetrachloride can be employed in reductive amination procedures. thermofisher.com
Interactive Table: Reagents in Stereoselective Reductions
| Reagent | Role | Key Characteristics |
| Sodium Borohydride (NaBH₄) | Hydride source | Reduces aldehydes and ketones. |
| Sodium Cyanoborohydride (NaBH₃CN) | Mild hydride source | Selective for imines over ketones/aldehydes. |
| Titanium Tetrachloride (TiCl₄) | Lewis acid | Forms chelate with β-hydroxy ketones, directing stereochemistry. |
Grignard-Type Reactions in Pentanoic Acid Synthesis
A key carbon-carbon bond-forming step in the synthesis of the pentanoic acid backbone can be achieved through a Reformatsky reaction, which is a type of Grignard-type reaction.
A well-established method for synthesizing the carbon skeleton of 3,5-dihydroxy-3-methylpentanoic acid involves the reaction of 4-benzyloxy-2-butanone (B1330257) with ethyl bromoacetate (B1195939) in the presence of metallic zinc. adichemistry.com This is a classic example of the Reformatsky reaction. thermofisher.combyjus.comadichemistry.comnrochemistry.comnumberanalytics.com
The reaction mechanism initiates with the oxidative insertion of zinc into the carbon-bromine bond of ethyl bromoacetate, forming an organozinc reagent known as a Reformatsky enolate. adichemistry.comnrochemistry.com This enolate is less reactive than a typical Grignard reagent, which prevents it from reacting with the ester functionality of another molecule of ethyl bromoacetate. adichemistry.com The organozinc reagent then adds to the carbonyl group of 4-benzyloxy-2-butanone. nrochemistry.com The reaction mixture is typically stirred at reflux temperature for a couple of hours. google.com Subsequent acidic workup of the resulting zinc alkoxide yields ethyl 5-benzyloxy-3-hydroxy-3-methylpentanoate. adichemistry.comnrochemistry.com
Interactive Table: Key Reactants in the Reformatsky Reaction
| Reactant | Structure | Role |
| 4-Benzyloxy-2-butanone | C₆H₅CH₂OCH₂CH₂C(O)CH₃ | Electrophilic carbonyl component |
| Ethyl Bromoacetate | BrCH₂COOCH₂CH₃ | Precursor to the nucleophilic enolate |
| Zinc (Zn) | Zn | Metal for the formation of the organozinc reagent |
Reduction of Benzyloxy-Substituted Intermediates
The benzyl (B1604629) group is a common protecting group for alcohols due to its relative stability and the various methods available for its removal. adichemistry.com In the synthesis of Sodium 3,5-dihydroxy-3-methylpentanoate from 4-benzyloxy-2-butanone, the final step involves the deprotection of the 5-benzyloxy group.
The cleavage of the benzyl ether can be accomplished using a dissolving metal reduction, specifically with metallic sodium in anhydrous liquid ammonia (B1221849). adichemistry.comnumberanalytics.com This method is a variant of the Birch reduction. wikipedia.orgharvard.edumasterorganicchemistry.com
The mechanism of the Birch reduction involves the formation of solvated electrons from the dissolution of sodium in liquid ammonia. youtube.comwikipedia.org These electrons add to the aromatic ring of the benzyl group, forming a radical anion. wikipedia.org This is followed by protonation by an alcohol present in the reaction mixture. A second electron addition and another protonation step lead to the cleavage of the carbon-oxygen bond, releasing the free alcohol and toluene (B28343) as a byproduct. adichemistry.com The reaction is typically run until a persistent blue color is observed, indicating the presence of excess solvated electrons. numberanalytics.com Evaporation of the ammonia leaves a residue of this compound. google.com
Lactone Formation and Interconversion Research
3,5-Dihydroxy-3-methylpentanoic acid exists in equilibrium with its cyclic ester, a six-membered ring known as β-hydroxy-β-methyl-δ-valerolactone or, more commonly, mevalonolactone (B1676541). The sodium salt, this compound, is the open-chain form. The interconversion between the open-chain carboxylate/acid and the closed-ring lactone is a facile, pH-dependent process.
In research and production, acidification of an aqueous solution containing the sodium salt shifts the equilibrium towards the free acid, which readily undergoes intramolecular esterification (lactonization) to form the more stable lactone, particularly upon heating or concentration. nih.gov For instance, after certain synthetic reduction steps that yield this compound, treatment with hydrochloric acid followed by lyophilization and extraction results in a mixture of 3,5-dihydroxy-3-methylpentanoic acid and its lactone. This inherent tendency to cyclize is a key consideration in its synthesis and purification.
Table 1: Interconverting Forms of the Compound
| Form | Chemical Name | State |
|---|---|---|
| Open-Chain Salt | This compound | Stable in aqueous solution |
| Open-Chain Acid | 3,5-Dihydroxy-3-methylpentanoic acid | Intermediate, prone to cyclization |
| Closed-Ring | β-Hydroxy-β-methyl-δ-valerolactone | Stable cyclic ester (lactone) |
Enzymatic and Chiral Synthesis Strategies
Since only the (R)-enantiomer of mevalonate (B85504) is biologically active, developing methods to produce monochiral (single enantiomer) versions of the compound is a significant area of research.
Kinetic resolution is a primary strategy for separating racemic mixtures (containing both R and S enantiomers) produced by conventional chemical synthesis. wikipedia.org This technique exploits the differential reaction rates of two enantiomers with a chiral agent. wikipedia.org
Chemical Resolution: A classic approach involves diastereomeric salt formation. The racemic mixture of 3,5-dihydroxy-3-methylpentanoic acid can be reacted with a chiral amine. The resulting products are diastereomers, which have different physical properties and can be separated by methods like fractional crystallization.
Enzymatic Resolution: A more modern and highly selective method is enzymatic kinetic resolution. wikipedia.org Enzymes, being inherently chiral, can selectively act on one enantiomer in a racemic mixture. For example, lipases such as Candida antarctica lipase (B570770) B (CALB) are widely used. In a racemic mixture of mevalonolactone, a lipase can be used to selectively hydrolyze one enantiomer (e.g., the R-lactone) to its corresponding hydroxy acid, leaving the unreacted S-lactone behind. wikipedia.orgresearchgate.net The two can then be separated based on their different chemical properties. Dynamic kinetic resolution (DKR) combines this enzymatic selectivity with in-situ racemization of the unreacted enantiomer, theoretically allowing for a 100% yield of the desired single-enantiomer product. wikipedia.orgresearchgate.net
Table 2: Comparison of Resolution Strategies
| Method | Principle | Advantages | Disadvantages |
|---|---|---|---|
| Chemical Resolution | Formation of separable diastereomeric salts with a chiral resolving agent. | Well-established, scalable. | Requires stoichiometric amounts of often expensive chiral agents; separation can be difficult. |
| Enzymatic Kinetic Resolution | Selective enzymatic transformation of one enantiomer. wikipedia.org | High selectivity (enantiomeric excess), mild reaction conditions. | Maximum theoretical yield is 50% without a racemization step. wikipedia.org |
| Dynamic Kinetic Resolution (DKR) | Enzymatic resolution combined with in-situ racemization of the undesired enantiomer. wikipedia.org | High selectivity, theoretical yield up to 100%. wikipedia.org | Requires a compatible racemization catalyst that does not interfere with the enzyme. researchgate.net |
An alternative to resolving a racemic mixture is to begin a synthesis with a molecule that is already a single enantiomer, known as a chiral precursor. This approach, called asymmetric synthesis, can build the desired stereochemistry directly into the final product. While linalool (B1675412) is a chiral monoterpenoid synthesized from precursors generated by the mevalonate pathway, its direct use as a starting material for the synthesis of 3,5-dihydroxy-3-methylpentanoate is not a commonly documented strategy. nih.gov Instead, research has focused on other synthetic routes or biotechnological methods to achieve enantiopure production.
Biotechnological Production and Microbial Fermentation Methodologies
Microbial fermentation has emerged as a powerful and sustainable alternative to chemical synthesis for producing mevalonic acid. asm.orgnih.gov This approach leverages the natural mevalonate (MVA) pathway present in various microorganisms. wikipedia.org By genetically engineering these microbes, production can be significantly enhanced.
The core strategy involves introducing and/or overexpressing the genes for the enzymes in the MVA pathway, which convert a simple carbon source like acetate (B1210297) or glucose into mevalonate. nih.govnih.gov Key enzymes in this pathway include acetoacetyl-CoA thiolase, HMG-CoA synthase, and HMG-CoA reductase. wikipedia.orgnih.gov
Researchers have successfully engineered strains of Escherichia coli and the yeast Saccharomyces cerevisiae for this purpose. nih.govnih.gov To maximize the accumulation of mevalonate, downstream genes that would normally consume it are often deleted or downregulated. nih.govacs.org
One study demonstrated the production of mevalonate from acetate using a recombinant E. coli strain. nih.gov Through a two-stage fed-batch fermentation process, where cell density was first increased using glucose before switching to acetate feeding, a concentration of 7.85 g/L of mevalonate was achieved. nih.gov Other research has focused on screening various microorganisms, identifying strains like Endomycopsis fibuliger as natural producers of mevalonic acid, with yields reaching nearly 1 g/L after optimization of fermentation conditions. nih.govgoogle.com
Table 3: Examples of Microbial Fermentation for Mevalonate Production
| Microorganism | Strategy | Carbon Source | Reported Titer | Reference |
|---|---|---|---|---|
| Escherichia coli (recombinant) | Heterologous MVA pathway expression, two-stage fed-batch fermentation | Acetate / Glucose | 7.85 g/L | nih.gov |
| Endomycopsis fibuliger | Strain selection and medium optimization | Not specified | 939 µg/mL (~0.94 g/L) | nih.gov |
| Saccharomyces cerevisiae (recombinant) | MVA pathway engineering for isoprenoid production | Glucose | (Intermediate) | nih.gov |
Biosynthetic Pathways and Metabolic Roles
The Mevalonate (B85504) Pathway: Core Research Focus
The mevalonate pathway, also known as the HMG-CoA reductase pathway, commences with acetyl-CoA and culminates in the synthesis of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). wikipedia.orgmetwarebio.com These two molecules are the fundamental five-carbon building blocks for all isoprenoids. wikipedia.org The pathway's significance is highlighted by its tight regulation and its role as the target for statins, a major class of cholesterol-lowering drugs that inhibit the enzyme HMG-CoA reductase. wikipedia.orgnih.gov
The synthesis of mevalonate is a multi-step process that begins with simple precursor molecules.
The mevalonate pathway is initiated by the condensation of two acetyl-CoA molecules to form acetoacetyl-CoA. mdpi.comnumberanalytics.com This reaction is catalyzed by the enzyme acetoacetyl-CoA thiolase. numberanalytics.comnih.gov Acetyl-CoA, a central molecule in metabolism, serves as the primary carbon source for the pathway. wikipedia.orgcreative-proteomics.com The subsequent condensation of acetoacetyl-CoA with a third molecule of acetyl-CoA yields 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). metwarebio.comnumberanalytics.com
HMG-CoA is the direct precursor to mevalonate. wikipedia.org It is an intermediate in both the mevalonate pathway and the pathway for ketogenesis. wikipedia.org The conversion of HMG-CoA to mevalonate is a critical regulatory point in cholesterol biosynthesis. wikipedia.orgnih.gov
The formation and subsequent modification of mevalonate are catalyzed by specific enzymes that are crucial for the progression of the mevalonate pathway.
The enzyme 3-hydroxy-3-methylglutaryl-CoA reductase (HMGCR) catalyzes the reduction of HMG-CoA to mevalonic acid (the acid form of sodium 3,5-dihydroxy-3-methylpentanoate). nih.govwikipedia.org This reaction is the rate-limiting step of the mevalonate pathway and is a major point of regulation. wikipedia.orgwikipedia.org The reaction is a four-electron oxidoreduction, utilizing two molecules of NADPH as the reducing agent. acs.orgnih.gov The intricate mechanism of HMG-CoA reductase has been the subject of extensive research. nih.govacs.org
Following its formation, mevalonic acid is phosphorylated by the enzyme mevalonate kinase (MVK). numberanalytics.comwikipedia.org This reaction utilizes ATP to convert mevalonic acid into mevalonate 5-phosphate. medlineplus.govuniprot.org This phosphorylation is a key step in committing mevalonate to the subsequent reactions of the pathway leading to the synthesis of isoprenoids. wikipedia.orguniprot.org
Key Enzymatic Steps Involving 3,5-Dihydroxy-3-methylpentanoate (B1229121)
Phosphomevalonate Kinase and Diphosphomevalonate Decarboxylase Reactions
Following the initial phosphorylation of mevalonate, two subsequent enzymatic reactions complete the conversion to the key building block, isopentenyl pyrophosphate (IPP). These steps are catalyzed by phosphomevalonate kinase and diphosphomevalonate decarboxylase.
Phosphomevalonate Kinase (PMK): This enzyme catalyzes the phosphorylation of mevalonate 5-phosphate (phosphomevalonate) at the expense of one molecule of ATP. The reaction yields mevalonate 5-diphosphate (diphosphomevalonate) and ADP. nih.gov PMK belongs to the GHMP kinase superfamily, characterized by a conserved P-loop structural motif. nih.gov Kinetic studies of the enzyme from Streptococcus pneumoniae indicate a random sequential mechanism, where both substrates (ATP and phosphomevalonate) can bind to the enzyme in any order before the chemical reaction occurs. nih.gov
Diphosphomevalonate Decarboxylase (DMD): This enzyme executes the final and irreversible step of the lower mevalonate pathway: the conversion of mevalonate 5-diphosphate into IPP. wikipedia.org The reaction is an ATP-dependent decarboxylation. The widely accepted mechanism involves the transfer of the terminal phosphate (B84403) group from ATP to the 3-hydroxyl group of mevalonate 5-diphosphate. nih.gov This creates a highly unstable intermediate, (R)-3-phospho-5-diphosphomevalonate, which then undergoes a concerted dephosphorylation and decarboxylation to yield IPP, CO2, ADP, and an inorganic phosphate. wikipedia.orgnih.gov Diphosphomevalonate decarboxylase is also a member of the GHMP kinase family, sharing structural similarities with mevalonate kinase. wikipedia.org
Table 1: Key Enzymes in the Conversion of Mevalonate 5-Phosphate to IPP
| Enzyme | Substrate(s) | Product(s) | Function |
|---|---|---|---|
| Phosphomevalonate Kinase (PMK) | Mevalonate 5-phosphate, ATP | Mevalonate 5-diphosphate, ADP | Adds a second phosphate group to the mevalonate backbone. nih.gov |
| Diphosphomevalonate Decarboxylase (DMD) | Mevalonate 5-diphosphate, ATP | Isopentenyl pyrophosphate (IPP), CO2, ADP, Pi | Performs the final ATP-dependent decarboxylation to form the C5 isoprene (B109036) unit. wikipedia.org |
Downstream Products and Metabolites
The output of the mevalonate pathway, IPP and its isomer DMAPP, serves as the starting point for the synthesis of thousands of essential isoprenoid compounds. These molecules are classified based on the number of five-carbon units they contain and are involved in a wide range of biological processes. mdpi.com
Isopentenyl Pyrophosphate (IPP) and its Derivatives
Isopentenyl pyrophosphate (IPP) is the fundamental five-carbon (C5) building block produced by the mevalonate pathway. google.com It is an intermediate in the synthesis of all isoprenoids (also known as terpenoids). wikipedia.org IPP can be isomerized to its more electrophilic derivative, dimethylallyl pyrophosphate (DMAPP), by the enzyme isopentenyl pyrophosphate isomerase. wikipedia.org Together, IPP and DMAPP are the universal precursors used by organisms for the biosynthesis of terpenes and terpenoids. wikipedia.org These two C5 units are sequentially condensed in head-to-tail fashion by various prenyltransferase enzymes to form longer-chain isoprenoid precursors like geranyl pyrophosphate (GPP, C10) and farnesyl pyrophosphate (FPP, C15). mdpi.comlibretexts.org
Biosynthesis of Sterols (e.g., Cholesterol)
Sterol biosynthesis is a vital downstream application of the mevalonate pathway, with cholesterol being the most well-known sterol in animals. The process begins with the head-to-head condensation of two molecules of farnesyl pyrophosphate (FPP), a C15 intermediate, to form the C30 triterpenoid (B12794562) squalene (B77637). acs.orgnih.gov This reaction is catalyzed by squalene synthase. youtube.com
The linear squalene molecule then undergoes cyclization, a key step that distinguishes sterol synthesis from other isoprenoid pathways. acs.org In animals and fungi, squalene is first converted to 2,3-oxidosqualene, which is then cyclized by lanosterol (B1674476) synthase to form lanosterol, the first tetracyclic sterol intermediate. acs.orgnih.gov The conversion of lanosterol to cholesterol is a complex, multi-step process involving approximately 19 enzymatic reactions. youtube.com This transformation includes the oxidative removal of three methyl groups, the reduction of double bonds, and the migration of a double bond to its final position in the cholesterol molecule. youtube.com Two major routes for this conversion have been described: the Bloch pathway and the Kandutsch-Russell pathway, which differ in the timing of the reduction of a double bond in the sterol side chain. nih.govyoutube.com
Formation of Dolichol, Heme, and Ubiquinone
In addition to sterols, the mevalonate pathway provides precursors for several critical non-sterol isoprenoids.
Dolichol: These long-chain polyisoprenols are synthesized from farnesyl pyrophosphate (FPP). wikipedia.org A cis-prenyltransferase extends the FPP chain by adding multiple isopentenyl pyrophosphate (IPP) units. wikipedia.org In its phosphorylated form, dolichol phosphate acts as a lipid carrier in the endoplasmic reticulum, where it is essential for the N-glycosylation of proteins. It serves as a membrane anchor for the assembly of an oligosaccharide chain that is subsequently transferred to nascent polypeptide chains. wikipedia.org
Heme A: While the core porphyrin ring of heme is not an isoprenoid, the farnesyl tail of Heme A is. This tail is derived from the isoprenoid precursor farnesyl pyrophosphate (FPP), which is synthesized via the mevalonate pathway. wikipedia.orgcreative-proteomics.com Heme A is a crucial component of cytochrome c oxidase (Complex IV), the terminal enzyme of the mitochondrial electron transport chain.
Ubiquinone (Coenzyme Q): This vital component of the electron transport chain consists of a quinone head group and a polyisoprenoid tail. The length of this tail varies among species (in humans, it is 10 units long, hence Coenzyme Q10). The tail is synthesized from the condensation of multiple IPP units, originating from the mevalonate pathway. creative-proteomics.comnih.gov Ubiquinone functions as a mobile electron carrier, transferring electrons from Complex I and Complex II to Complex III in the mitochondrial respiratory chain. creative-proteomics.com
Table 2: Major Non-Sterol Products of the Mevalonate Pathway
| Product | Precursor | Primary Function |
|---|---|---|
| Dolichol | Farnesyl pyrophosphate (FPP) | Protein N-glycosylation. wikipedia.org |
| Heme A (farnesyl tail) | Farnesyl pyrophosphate (FPP) | Component of cytochrome c oxidase in the electron transport chain. wikipedia.org |
| Ubiquinone (isoprenoid tail) | IPP/DMAPP derivatives | Mobile electron carrier in the mitochondrial respiratory chain. creative-proteomics.comnih.gov |
Terpenoid and Steroid Biosynthesis
Terpenoids (or terpenes) are a large and diverse class of natural products built from isoprene units (IPP and DMAPP). mdpi.com They are classified by the number of C5 units they contain:
Monoterpenes (C10): Derived from two isoprene units (geranyl pyrophosphate, GPP). They are common components of plant essential oils. researchgate.net
Sesquiterpenes (C15): Derived from three isoprene units (farnesyl pyrophosphate, FPP). researchgate.netnih.gov
Diterpenes (C20): Derived from four isoprene units (geranylgeranyl pyrophosphate, GGPP). This class includes gibberellins (B7789140) (plant hormones). researchgate.net
Triterpenes (C30): Derived from the dimerization of two FPP units. Squalene, the precursor to all steroids, is a triterpene. libretexts.orgnih.gov
Tetraterpenes (C40): Derived from the dimerization of two GGPP units. This class includes carotenoids like β-carotene. libretexts.org
Steroids are a subclass of triterpenoids characterized by a specific four-ring carbon skeleton. Their biosynthesis is an extension of the terpenoid pathway, starting from the cyclization of squalene to produce lanosterol, which is then modified to create a wide variety of steroid hormones and other sterols. acs.orgnih.gov
Alternative Metabolic Pathways and Interactions
While the mevalonate pathway is essential in animals, fungi, and archaea, an alternative route for IPP and DMAPP synthesis exists, known as the methylerythritol phosphate (MEP) pathway, or the non-mevalonate pathway. wikipedia.orgbionity.com
The MEP pathway is found in most bacteria, some protozoa (like malaria parasites), and in the plastids of plants. wikipedia.orgnih.gov It begins with the condensation of pyruvate (B1213749) and glyceraldehyde 3-phosphate and proceeds through an entirely different set of enzymatic reactions to produce IPP and DMAPP. tandfonline.com
In organisms that possess both pathways, such as higher plants, there is a distinct subcellular compartmentalization. The mevalonate pathway operates in the cytosol and is generally responsible for producing precursors for sesquiterpenes, triterpenes, and sterols. nih.govnih.gov The MEP pathway is localized to the plastids and supplies the precursors for monoterpenes, diterpenes, and tetraterpenes (like carotenoids). nih.govnih.gov Although the two pathways are physically separated, there is evidence of limited crosstalk, with some exchange of isoprenoid intermediates between the cytosol and plastids. tandfonline.com
Involvement in Branched-Chain Amino Acid Biosynthesis (e.g., Isoleucine)
A specific stereoisomer, (2R,3R)-2,3-dihydroxy-3-methylpentanoate, serves as a key intermediate in the synthesis of essential branched-chain amino acids (BCAAs).
(2R,3R)-2,3-Dihydroxy-3-methylpentanoate, also known as 2,3-dihydroxy-3-methylvalerate, is a crucial precursor in the biosynthetic pathways of valine, leucine, and particularly isoleucine. genome.jpnih.gov It is recognized as a metabolite in organisms such as Saccharomyces cerevisiae. nih.gov In the multi-step synthesis of isoleucine from 2-oxobutanoate, (2R,3R)-2,3-dihydroxy-3-methylpentanoate acts as the substrate for the third step of the pathway. genome.jpuniprot.org This pathway is essential for the production of these amino acids, which are fundamental building blocks for proteins.
The conversion of (2R,3R)-2,3-dihydroxy-3-methylpentanoate is catalyzed by the enzyme dihydroxy-acid dehydratase (DHAD), also known as ilvD. uniprot.orgnih.gov DHAD is the third enzyme in the BCAA biosynthesis pathway and is essential for the growth of various microbes and plants. nih.govnih.gov This enzyme facilitates a dehydration reaction, converting (2R,3R)-2,3-dihydroxy-3-methylpentanoate into (S)-3-methyl-2-oxopentanoate (also known as α-keto-β-methylvalerate). uniprot.orgmodelseed.org
DHAD's catalytic activity is dependent on a metal cofactor, typically an iron-sulfur ([Fe-S]) cluster. nih.gov Two types of these clusters have been identified in DHADs, [2Fe-2S] and [4Fe-4S], which are crucial for the enzyme's function. uniprot.orgnih.govebi.ac.uk The reaction is a key step, preceding the final transamination that yields the amino acid isoleucine. ebi.ac.uk Due to its essential role, DHAD has become a target for the development of novel antimicrobial agents and herbicides. nih.govnih.gov
Table 1: Dihydroxy-Acid Dehydratase (DHAD) Reaction in Isoleucine Biosynthesis
| Substrate | Enzyme | Product | Cofactor | Pathway |
|---|---|---|---|---|
| (2R,3R)-2,3-Dihydroxy-3-methylpentanoate | Dihydroxy-Acid Dehydratase (DHAD) [EC 4.2.1.9] | (S)-3-Methyl-2-oxopentanoate + H₂O | Iron-Sulfur Cluster ([Fe-S]), Mg²⁺ | L-isoleucine biosynthesis |
Data sourced from multiple studies. uniprot.orgnih.govmodelseed.org
Relationship to Other Fatty Acid Metabolism
The 3,5-dihydroxy structural motif, found in mevalonic acid (3,5-dihydroxy-3-methylpentanoic acid), is also present in other complex lipids, indicating a relationship to broader fatty acid metabolism.
The biosynthesis of lipstatin (B1674855), a potent inhibitor of pancreatic lipase (B570770) produced by Streptomyces toxytricini, provides a key example of the formation of an α-branched 3,5-dihydroxy fatty acid. nih.govwikipedia.org The core structure of lipstatin is a β-lactone that features a 2-hexyl-3,5-dihydroxy-7,10-hexadecadienoic acid backbone. nih.govwikipedia.org
This complex fatty acid backbone is synthesized through a Claisen condensation between two different fatty acid precursors. nih.govnih.gov These precursors, octanoyl-CoA and 3-hydroxytetradeca-5,8-dienoyl-CoA, are themselves derived from the incomplete β-oxidation of linoleic acid. researchgate.netresearchgate.net A dedicated gene cluster (lst) encodes the enzymes, including β-ketoacyl–acyl carrier protein synthase III homologues, responsible for generating this α-branched 3,5-dihydroxy fatty acid structure. nih.gov This pathway illustrates a specialized branch of fatty acid metabolism that creates the characteristic 3,5-dihydroxy arrangement found in complex natural products.
Table 2: Key Precursors in Lipstatin Biosynthesis
| Precursor 1 | Precursor 2 | Condensation Product | Final Product Feature | Source Organism |
|---|---|---|---|---|
| Octanoyl-CoA | 3-Hydroxytetradeca-5,8-dienoyl-CoA | 5-hydroxy-2-hexyl-3-oxo-7,10-hexadecadienoic acid intermediate | α-Branched 3,5-dihydroxy fatty acid β-lactone | Streptomyces toxytricini |
Data sourced from studies on lipstatin biosynthesis. nih.govwikipedia.orgresearchgate.net
Enzymatic Regulation and Inhibitory Mechanisms
The metabolic pathways involving 3,5-dihydroxy-3-methylpentanoate (mevalonate) are tightly controlled through enzymatic regulation, primarily via feedback inhibition.
Feedback Inhibition of Mevalonate Kinase
Mevalonate kinase (MK) is a pivotal enzyme in the mevalonate pathway, which produces precursors for a vast array of isoprenoids and steroids. researchgate.net This enzyme catalyzes the ATP-dependent phosphorylation of mevalonate (3,5-dihydroxy-3-methylpentanoic acid) to form mevalonate 5-phosphate. nih.gov
The activity of mevalonate kinase is subject to rigorous feedback regulation by downstream metabolites. researchgate.net This inhibition is a critical mechanism for controlling the metabolic flux through the pathway. For instance, the MK from Staphylococcus aureus is inhibited by its own product, mevalonate 5-phosphate. researchgate.net In many organisms, downstream isoprenoid pyrophosphates, such as farnesyl pyrophosphate (FPP) and geranyl pyrophosphate (GPP), can act as allosteric inhibitors, competing with ATP for the enzyme's binding site. researchgate.netsemanticscholar.org However, the sensitivity to these inhibitors varies significantly among species. Some archaeal mevalonate kinases have been found to be resistant to feedback inhibition by these downstream products, suggesting diverse regulatory strategies across different domains of life. nih.gov
Control Points in Terpenoid and Steroid Biosynthesis
The biosynthesis of terpenoids and steroids from this compound is a tightly regulated process with several critical control points to ensure cellular homeostasis. These control mechanisms primarily target key enzymes within the mevalonate pathway.
HMG-CoA Reductase (HMGCR): The Primary Regulatory Hub
The conversion of HMG-CoA to mevalonate, catalyzed by HMG-CoA reductase, is the principal rate-limiting step and the most significant control point in the mevalonate pathway. creative-proteomics.comfiveable.me The regulation of HMGCR occurs at multiple levels:
Transcriptional Regulation: The expression of the HMGCR gene is controlled by a family of transcription factors called sterol regulatory element-binding proteins (SREBPs), particularly SREBP-2. wikipedia.orgresearchgate.net When cellular sterol levels are low, SREBP-2 is activated and moves to the nucleus, where it binds to the sterol regulatory element in the HMGCR gene promoter, leading to increased transcription of the enzyme. researchgate.netnih.gov Conversely, when sterol levels are high, the activation of SREBP-2 is inhibited, reducing HMGCR synthesis. researchgate.net
Post-Translational Regulation (Feedback Inhibition): The activity of the HMGCR enzyme is directly inhibited by downstream products of the mevalonate pathway. High levels of cholesterol and certain non-sterol isoprenoids, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP), lead to feedback inhibition of HMGCR activity. creative-proteomics.com Some sterol intermediates, like lanosterol, can also promote the degradation of the HMGCR protein. nih.gov
Enzyme Degradation: The stability of the HMGCR protein is also regulated. Increased levels of sterols accelerate the ubiquitination and subsequent proteasomal degradation of HMGCR, thus reducing its cellular concentration. frontiersin.org
Phosphorylation: HMGCR can be inactivated by phosphorylation, a process mediated by AMP-activated protein kinase (AMPK). frontiersin.org When cellular AMP levels are high (indicating low energy status), AMPK phosphorylates and inhibits HMGCR, thereby conserving energy by halting cholesterol and isoprenoid synthesis. frontiersin.org
Other Regulatory Points in the Pathway
While HMGCR is the primary control point, other enzymes in the pathway are also subject to regulation:
Mevalonate Kinase: This enzyme, which catalyzes the first step in the conversion of mevalonate to IPP, is subject to feedback inhibition by downstream isoprenoids, particularly geranyl pyrophosphate and farnesyl pyrophosphate. numberanalytics.com
Farnesyl Pyrophosphate Synthase: The synthesis of FPP, a key branch point in the pathway, is also a regulated step. The enzyme farnesyl pyrophosphate synthase can be inhibited by its product, FPP. creative-proteomics.com
Squalene Synthase: This enzyme catalyzes the first committed step in cholesterol synthesis, the conversion of two molecules of FPP to squalene. Its activity is also regulated, providing another control point specifically for the sterol branch of the pathway.
The intricate regulation of these control points ensures that the production of the diverse products of the mevalonate pathway is finely tuned to the metabolic needs of the cell.
Interactive Data Table: Key Enzymes in the Upper Mevalonate Pathway
| Enzyme | Substrate(s) | Product | Function in Pathway |
| Acetoacetyl-CoA thiolase | 2x Acetyl-CoA | Acetoacetyl-CoA | Condenses two acetyl-CoA molecules. creative-proteomics.comnumberanalytics.com |
| HMG-CoA synthase | Acetoacetyl-CoA + Acetyl-CoA | 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) | Condenses acetoacetyl-CoA with acetyl-CoA. numberanalytics.commetwarebio.com |
| HMG-CoA reductase | HMG-CoA | (R)-Mevalonate | Reduces HMG-CoA to form mevalonate; the rate-limiting step. wikipedia.orgfiveable.me |
Interactive Data Table: Major Classes of Molecules Derived from Mevalonate
| Molecule Class | Key Examples | Primary Function(s) |
| Sterols | Cholesterol | Membrane structure, precursor to steroid hormones, vitamin D, and bile acids. creative-proteomics.comfrontiersin.org |
| Isoprenoids (non-sterol) | Farnesyl pyrophosphate (FPP), Geranylgeranyl pyrophosphate (GGPP) | Protein prenylation, synthesis of coenzyme Q10, dolichols. creative-proteomics.commetwarebio.com |
| Quinones | Coenzyme Q10 (Ubiquinone) | Electron transport chain, cellular respiration. wikipedia.orgmetwarebio.com |
| Heme | Heme-A | Component of cytochrome c oxidase. nih.gov |
Molecular Mechanisms and Biological Activities in Research Models
Interaction with Molecular Targets
The biological effects of sodium 3,5-dihydroxy-3-methylpentanoate (B1229121) are intrinsically linked to the interactions of its corresponding acid, mevalonic acid, and its precursor, 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA), with their target enzymes. The primary enzyme of interest is HMG-CoA reductase (HMGR), which catalyzes the conversion of HMG-CoA to mevalonate (B85504). nih.gov
The binding of substrates to HMG-CoA reductase is a highly specific process mediated by a network of hydrogen bonds. While sodium 3,5-dihydroxy-3-methylpentanoate itself is not the direct substrate, the binding of its precursor, HMG-CoA, and the subsequent release of the product, mevalonate, are critically dependent on these interactions.
Crystal structure analyses of HMG-CoA reductase have elucidated the key amino acid residues involved in substrate binding and catalysis. The HMG moiety of HMG-CoA fits into a well-defined pocket within the enzyme's large domain. nih.gov Specific hydrogen bonds play a crucial role in orienting the substrate for the reduction reaction. For instance, Lysine 267 is proposed to form a hydrogen bond with the thioester carbonyl of HMG-CoA, polarizing it for hydride transfer. nih.gov Glutamic acid 83 acts as a proton donor and, along with Lysine 267, stabilizes the oxyanion intermediate formed during the reaction. nih.gov
Furthermore, a conserved serine residue (Ser85) and histidine (His381) are also involved in the hydrogen-bonding network that holds the Coenzyme A portion of the substrate and the subsequent product in place. nih.gov The adenine (B156593) ring of CoA is anchored by an arginine residue, while its phosphate (B84403) groups interact with the enzyme through water-mediated hydrogen bonds. nih.gov These intricate hydrogen bonding interactions ensure the precise positioning of the substrate for catalysis and the controlled release of mevalonate.
Table 1: Key Amino Acid Residues in HMG-CoA Reductase Involved in Hydrogen Bonding
| Residue | Role in Interaction | Reference |
|---|---|---|
| Lysine 267 | Polarizes the substrate carbonyl and stabilizes the oxyanion intermediate. | nih.gov |
| Glutamic acid 83 | Acts as a proton donor and stabilizes the oxyanion intermediate. | nih.gov |
| Serine 85 | Part of the hydrogen bonding network that holds Coenzyme A. | nih.gov |
| Histidine 381 | Holds Coenzyme A in place. | nih.gov |
| Arginine | Anchors the adenine ring of Coenzyme A. | nih.gov |
The catalytic cycle involves two successive reduction steps, both utilizing NADPH. The enzyme's structure facilitates the exchange of the oxidized cofactor (NADP+) for a new molecule of NADPH between the two steps without releasing the reaction intermediate. nih.gov This controlled sequence of binding and release events directly influences the enzyme's catalytic efficiency. The stability of the enzyme-substrate and enzyme-product complexes is maintained through the extensive network of interactions, ensuring that the reaction proceeds to completion before the final products, mevalonate and Coenzyme A, are released. nih.gov
Cellular Processes and Physiological Effects (Non-Clinical)
In research models, this compound and its metabolic precursor and product have been shown to influence key cellular processes, most notably cholesterol homeostasis and microbial growth.
The product of the HMG-CoA reductase reaction, mevalonate, plays a crucial role in a feedback mechanism that regulates cholesterol synthesis. Studies in cultured hepatoma cells have demonstrated that the addition of mevalonate can suppress the synthesis of sterols. nih.gov This suppression is achieved, at least in part, by reducing the levels of the mRNA that codes for HMG-CoA reductase. nih.gov
Table 2: Effect of Mevalonate on HMG-CoA Reductase mRNA Levels in Hepatoma Cells
| Culture Condition | Relative Reductase-Specific mRNA Level | Reference |
|---|---|---|
| Full-growth medium | 1.0 | nih.gov |
| Lipid-depleted medium + mevinolin | 2.56 | nih.gov |
| Lipid-depleted medium + mevinolin + mevalonate | 0.61-1.1 | nih.gov |
| Lipid-depleted medium | 1.79 | nih.gov |
The mevalonate pathway is not exclusive to eukaryotes and is also present in some bacteria, including certain species of Lactobacillus. This suggests that mevalonate and its precursors can be important metabolites for their growth.
Lactobacillus acidophilus, a well-known probiotic bacterium, possesses the genetic machinery for the mevalonate pathway. nih.govnih.gov Research has shown that these bacteria can produce mevalonate as a secondary metabolite. nih.gov The presence of this pathway indicates that intermediates like 3,5-dihydroxy-3-methylpentanoate could potentially be utilized as a carbon and energy source, or as a building block for essential molecules.
While direct studies on the supplementation of Lactobacillus acidophilus cultures with this compound for growth promotion are not extensively documented, the established presence of the mevalonate pathway is significant. nih.govnih.gov Microbiological assays focusing on the growth of L. acidophilus often involve optimizing the culture medium with various carbon sources. nih.gov Given that L. acidophilus can metabolize components of the mevalonate pathway, it is plausible that the provision of this compound could influence its growth and metabolic activity in a controlled assay environment. Further research in this specific area would be necessary to fully elucidate the growth-promoting effects.
Impact on Microbial Viability and Growth
The compound this compound, the sodium salt of mevalonic acid, is a key intermediate in the mevalonate pathway. This pathway is crucial for the synthesis of isoprenoids, which are essential for various cellular functions in a wide range of organisms. Research has explored the impact of targeting this pathway in different microbes, revealing significant effects on their viability and growth.
In the protozoan parasite Leishmania donovani, the causative agent of visceral leishmaniasis, the ergosterol (B1671047) biosynthesis pathway is critical for maintaining cell membrane integrity and fluidity. nih.gov This pathway is analogous to the cholesterol synthesis pathway in mammals but results in the production of ergosterol, making it an attractive target for antimicrobial agents. nih.gov Mevalonic acid is a fundamental precursor in this pathway, which ultimately leads to the formation of ergosterol. nih.gov
Research has demonstrated that the enzymes within the mevalonate pathway are essential for the parasite's survival. One of the key enzymes, mevalonate kinase (MevK), plays a vital role. nih.gov Studies have shown that inhibition of L. donovani MevK can lead to a depletion of ergosterol, which in turn results in parasite death. nih.gov For instance, caprylic acid, a natural fatty acid that acts as a competitive inhibitor of MevK by mimicking the structure of the substrate R-mevalonate, has been shown to have an antileishmanial effect. nih.gov This highlights the importance of the metabolic flux through the mevalonate pathway for the viability of L. donovani.
Furthermore, research has indicated that mevalonate kinase in L. donovani is involved in protecting the parasite against oxidative stress by modulating the biosynthesis of ergosterol. nih.gov Knockdown of the gene for mevalonate kinase resulted in a significant reduction in ergosterol levels, around 60%, whereas overexpression of the enzyme increased ergosterol levels by approximately 30%. nih.gov This demonstrates a direct link between the mevalonate pathway and the parasite's ability to produce essential sterols and withstand cellular stress.
Table 1: Impact of Mevalonate Pathway Modulation on Leishmania donovani
| Experimental Approach | Key Finding | Implication for Ergosterol Biosynthesis | Reference |
| Inhibition of Mevalonate Kinase (MevK) with a competitive inhibitor (Caprylic Acid) | Depletion of ergosterol and parasite death. | Demonstrates the essentiality of the mevalonate pathway for ergosterol production and parasite viability. | nih.gov |
| Knockdown of Mevalonate Kinase (LdMVK KD) | ~60% reduction in ergosterol levels. | Confirms the critical role of mevalonate kinase in the ergosterol biosynthesis pathway. | nih.gov |
| Overexpression of Mevalonate Kinase (LdMVK OE) | ~30% increase in ergosterol levels. | Shows a direct correlation between MevK activity and the production of ergosterol. | nih.gov |
Streptococcus pneumoniae, a major human pathogen, relies on the mevalonate pathway for the synthesis of all its isoprenoids. elifesciences.orgnih.gov These isoprenoids are vital for numerous cellular processes, including cell wall synthesis. elifesciences.orgnih.gov Unlike many other bacteria, S. pneumoniae lacks the alternative non-mevalonate (DXP) pathway, making the mevalonate pathway absolutely essential for its survival. nih.gov
Studies have shown that the genes encoding the enzymes of the mevalonate pathway are indispensable for the in vitro growth of S. pneumoniae under standard conditions. nih.gov Genetic disruption of the mevalonate pathway has been shown to be lethal to the bacterium. nih.gov However, a significant finding is that the lethality of deleting the mevalonate operons can be rescued by supplementing the growth medium with mevalonic acid. elifesciences.orgnih.gov This demonstrates that providing the downstream product of the inhibited enzymatic steps can bypass the genetic block, confirming the essentiality of the pathway and the central role of mevalonic acid as an intermediate.
Inhibition of the mevalonate pathway in S. pneumoniae has been observed to cause significant morphological changes, most notably extensive cell elongation. elifesciences.orgnih.gov This phenotype is attributed to a reduced availability of cell wall precursors at the site of synthesis, resulting from a limitation in the production of undecaprenyl phosphate, a lipid carrier synthesized via the mevalonate pathway. elifesciences.orgnih.gov These findings underscore the mevalonate pathway as a promising target for the development of new antibiotics against S. pneumoniae. nih.gov
Table 2: Effects of Mevalonate Pathway Manipulation on Streptococcus pneumoniae
| Experimental Condition | Observation | Significance | Reference |
| Deletion of mevalonate operons | Lethal to the bacterium. | Confirms the mevalonate pathway is essential for the viability of S. pneumoniae. | elifesciences.orgnih.gov |
| Deletion of mevalonate operons with mevalonic acid supplementation | Bacterial growth is rescued. | Shows that providing mevalonic acid can bypass the need for the initial steps of the pathway, highlighting its role as a crucial intermediate. | elifesciences.orgnih.gov |
| Inhibition of the mevalonate pathway | Extensive cell elongation. | Indicates a disruption in cell wall synthesis due to the limited production of isoprenoids derived from the mevalonate pathway. | elifesciences.orgnih.gov |
Advanced Analytical Methodologies for Research
Chromatographic Techniques for Compound Characterization and Quantification
Chromatographic methods are central to the analysis of sodium 3,5-dihydroxy-3-methylpentanoate (B1229121), providing the necessary separation from complex sample matrices.
Gas Chromatography (GC) and Comprehensive Two-Dimensional Gas Chromatography (GC × GC)
Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is a powerful tool for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like 3,5-dihydroxy-3-methylpentanoic acid, derivatization is a necessary prerequisite to increase volatility. nih.govsigmaaldrich.com GC-MS methods have been developed for the quantification of mevalonic acid in biological samples such as plasma and urine. nih.govnih.gov These methods often involve the conversion of mevalonic acid to its lactone form, mevalonolactone (B1676541), followed by derivatization to form trimethylsilyl (B98337) (TMS) derivatives. nih.gov A reported method for urinary mevalonate (B85504) determination using a benchtop GC-MS involved the extraction of mevalonolactone and its subsequent conversion to a mono-TMS derivative. nih.gov Another approach utilized a stable isotope dilution assay with D3-mevalonic acid for quantification via ammonia (B1221849) chemical ionization selected ion monitoring capillary GC-MS. nih.gov
Comprehensive two-dimensional gas chromatography (GC × GC) offers enhanced separation power and sensitivity compared to conventional one-dimensional GC. chemistry-matters.comnih.gov This technique employs two columns of different polarities connected by a modulator, which allows for the separation of co-eluting peaks from the first column on the second column. nih.govdlr.de While specific applications of GC × GC for the direct analysis of sodium 3,5-dihydroxy-3-methylpentanoate are not extensively documented, its utility in metabolomics for the analysis of organic acids is well-established. springernature.comresearchgate.net For instance, a quantitative method for 76 organic acids in urine was developed using GC × GC-Time-of-Flight Mass Spectrometry (TOFMS), demonstrating the technique's potential for resolving complex mixtures of metabolites. springernature.comresearchgate.net Given the complexity of biological samples, GC × GC stands as a promising technique for the detailed profiling of metabolic pathways involving 3,5-dihydroxy-3-methylpentanoic acid. nih.gov
Table 1: GC-MS Methods for Mevalonic Acid Analysis
| Analyte Form | Sample Matrix | Derivatization | Detection Method | Key Findings | Reference |
|---|---|---|---|---|---|
| Mevalonolactone | Urine | Mono-TMS derivative | GC-MS | Within- and between-assay CVs of 4.02% and 8%, respectively. | nih.gov |
| Mevalonic Acid | Plasma | - | Capillary GC-electron capture MS | Detection limit of 100 pg/ml; intra-assay variation of 5.11%; inter-assay variation of 7.7%. | nih.gov |
| Mevalonic Acid | Physiological fluids, Tissues | Underivatized lactone | Ammonia chemical ionization selected ion monitoring capillary GC-MS | Enabled prenatal diagnosis and carrier detection of mevalonic aciduria. | nih.gov |
Liquid Chromatography (LC) and High-Performance Liquid Chromatography (HPLC)
Liquid chromatography, especially high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS), has become a preferred method for the analysis of 3,5-dihydroxy-3-methylpentanoic acid in biological matrices. nih.govnih.govthermofisher.com This approach circumvents the need for derivatization that is essential for GC analysis.
Several validated LC-MS/MS methods for the quantification of mevalonic acid in human plasma and serum have been published. nih.govnih.govthermofisher.com One such method involved the in-vitro conversion of mevalonic acid to mevalonolactone, which was then extracted using online solid-phase extraction. nih.gov Chromatographic separation was achieved on a Luna PFP column with a mobile phase gradient of methanol (B129727) and water containing an ammonium (B1175870) formate (B1220265) buffer. nih.gov Another validated method for plasma mevalonic acid utilized a straightforward liquid-liquid extraction followed by analysis on a reverse-phase HPLC column, demonstrating good accuracy and precision over a concentration range of 0.25-25 ng/mL. nih.gov A reliable and fast analytical method for the quantitative determination of mevalonate in plasma was also developed using an LTQ linear ion trap mass spectrometer, with a calibration range of 2.5 to 250 ng/mL. thermofisher.com
Table 2: HPLC and LC-MS/MS Methods for Mevalonic Acid Analysis
| Method | Sample Matrix | Extraction | Column | Mobile Phase | Key Findings | Reference |
|---|---|---|---|---|---|---|
| LC-MS/MS | Serum | Online solid-phase extraction | Luna PFP | Methanol and water (5 mmol/L ammonium formate buffer, pH 2.5) | Limit of detection of 0.1 ng/mL; calibration range up to 50 ng/mL. | nih.gov |
| LC-MS/MS | Human Plasma | Liquid-liquid extraction | Reverse-phase HPLC | Not specified | Concentration range of 0.25-25 ng/mL; inter-assay precision ≤7.00%. | nih.gov |
| HPLC-MS/MS | Plasma | Solid-phase extraction | Thermo Scientific BioBasic AX | Acetonitrile and 10 mM ammonium formate, pH 8 | Dynamic range of 2.5 - 250 ng/mL; intraday CV% of 0.5% - 4%. | thermofisher.com |
Sample Derivatization for Enhanced Chromatographic Analysis
Derivatization is a chemical modification process used to convert an analyte into a product with improved properties for chromatographic analysis. jfda-online.comresearchgate.net For the GC analysis of polar compounds like 3,5-dihydroxy-3-methylpentanoic acid, derivatization is crucial to increase volatility and thermal stability. sigmaaldrich.com
The most common derivatization strategy for the GC-MS analysis of mevalonic acid involves a two-step process. nih.gov First, the sample is acidified to promote the conversion of mevalonic acid to its more volatile lactone form, mevalonolactone. thermofisher.comresearchgate.net This is then followed by a silylation reaction, typically using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), to form trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) derivatives of the remaining hydroxyl groups. sigmaaldrich.comresearchgate.net For instance, a method for urinary mevalonate involved conversion to mevalonolactone followed by derivatization to the mono-TMS derivative. nih.gov In another study on various organic acids, trimethylsilyl (TMS) derivatives were formed for separation by capillary two-dimensional gas chromatography. springernature.com
Spectroscopic and Spectrometric Approaches
Spectroscopic and spectrometric techniques are vital for the identification and quantification of this compound.
Mass Spectrometry (MS) Applications
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. nih.gov When coupled with chromatographic separation techniques like GC or LC, it provides high selectivity and sensitivity for the analysis of 3,5-dihydroxy-3-methylpentanoic acid. creative-proteomics.comcreative-proteomics.com
In GC-MS analysis, after separation and derivatization, the compound is ionized, typically by electron ionization (EI), and the resulting mass spectrum provides a fragmentation pattern that can be used for identification. phcogj.com For LC-MS analysis, tandem mass spectrometry (MS/MS) is often employed. nih.govnih.gov In this setup, a precursor ion corresponding to the analyte is selected, fragmented, and the resulting product ions are detected, which significantly enhances the specificity and sensitivity of the analysis. nih.gov
High-Resolution Mass Spectrometry (HRMS) and Electrospray Ionization (ESI-MS)
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of an analyte and helps in its unambiguous identification. researchgate.net This is particularly useful in metabolomics studies where numerous compounds with similar nominal masses may be present.
Electrospray ionization (ESI) is a soft ionization technique commonly used in LC-MS that allows for the analysis of polar and thermally labile molecules like 3,5-dihydroxy-3-methylpentanoic acid without significant fragmentation. wikipedia.org ESI-MS methods have been successfully applied to the analysis of mevalonic acid and its metabolites. thermofisher.comresearchgate.net For example, an LC-MS/MS method for the quantification of mevalonate in plasma utilized an ESI source in negative ion mode. thermofisher.com The selected ions for quantification were m/z 147 → 59 for mevalonate. thermofisher.com ESI is the ion source of choice for coupling liquid chromatography with mass spectrometry (LC-MS) and can retain solution-phase information into the gas phase. wikipedia.org
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including this compound. It provides detailed information about the chemical environment of individual atoms within the molecule.
Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental for determining the carbon-hydrogen framework of a molecule. For the free acid form, (3R)-3,5-dihydroxy-3-methylpentanoic acid, ¹H NMR data has been reported in water at a frequency of 600 MHz. 911metallurgist.com The spectrum shows characteristic signals that can be assigned to the different protons in the molecule. For instance, the methyl group protons would appear as a singlet, while the methylene (B1212753) protons adjacent to the hydroxyl groups and the carboxylic acid would exhibit distinct multiplets due to spin-spin coupling.
¹³C NMR provides information on the number and type of carbon atoms. The spectrum of (3R)-3,5-dihydroxy-3-methylpentanoic acid would show distinct peaks for the carboxyl carbon (typically in the 170-185 ppm region), the carbon bearing the tertiary alcohol, the carbon with the primary alcohol, the methyl carbon, and the two methylene carbons. researchgate.netnih.gov Two-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC), can be used to correlate the ¹H and ¹³C signals, further confirming the structural assignments. 911metallurgist.com
Table 1: Representative NMR Data for (3R)-3,5-dihydroxy-3-methylpentanoic acid
| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |
| ¹H | ~1.3 | s | -CH₃ |
| ¹H | ~1.9, ~2.0 | m | -CH₂- |
| ¹H | ~2.6, ~2.7 | m | -CH₂-COOH |
| ¹H | ~4.4, ~4.5 | m | -CH₂-OH |
| ¹³C | ~30 | -CH₃ | |
| ¹³C | ~37 | -CH₂- | |
| ¹³C | ~46 | -CH₂-COOH | |
| ¹³C | ~70 | -C(OH)- | |
| ¹³C | ~175-180 | -COOH |
Note: The chemical shifts are approximate and can vary based on solvent and pH. The data is based on reported values for the free acid. 911metallurgist.com
Phosphorus-31 (³¹P) NMR is a powerful technique for the quantitative analysis of functional groups containing active hydrogens, such as hydroxyl and carboxyl groups. acs.orgchromatographyonline.com This method requires a derivatization step where the analyte is reacted with a phosphorus-containing reagent, such as 2-chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane (B87831) (TMDP), to form a phosphitylated derivative. nih.gov
The resulting ³¹P NMR spectrum will show distinct signals for the derivatized primary alcohol, tertiary alcohol, and carboxylic acid groups of this compound. The chemical shifts of these signals are characteristic of the type of functional group, allowing for their differentiation. acs.org By using an internal standard, the concentration of each functional group can be accurately quantified from the integration of the corresponding peaks. nih.gov This technique is particularly valuable for analyzing complex mixtures and determining the relative amounts of different hydroxyl-containing species. nih.gov
Fourier Transform Infrared (FTIR) Spectroscopy
Fourier Transform Infrared (FTIR) spectroscopy is a technique used to identify functional groups in a molecule based on their absorption of infrared radiation. For this compound, the FTIR spectrum would be characterized by the vibrational modes of its functional groups.
The presence of the carboxylate group (COO⁻) in the sodium salt form would give rise to two strong, characteristic absorption bands: an asymmetric stretching vibration typically in the range of 1550-1650 cm⁻¹ and a symmetric stretching vibration between 1400-1450 cm⁻¹. 911metallurgist.comniscpr.res.in The broad O-H stretching band from the two hydroxyl groups would be expected in the region of 3200-3600 cm⁻¹. acs.org Additionally, C-H stretching vibrations from the methyl and methylene groups would appear around 2850-3000 cm⁻¹. nih.gov
Sample Preparation and Extraction Protocols for Complex Matrices
The accurate analysis of this compound from complex biological matrices, such as plasma or urine, requires efficient sample preparation and extraction to remove interfering substances.
Solvent Extraction Methodologies (e.g., Liquid-Liquid Extraction, Supercritical Fluid Extraction)
Liquid-Liquid Extraction (LLE) is a common method for separating compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent. libretexts.orgjove.com For a polar compound like this compound, which is the salt of a carboxylic acid, its extraction behavior can be manipulated by adjusting the pH of the aqueous phase. jove.com In its ionized (carboxylate) form at neutral or basic pH, it is highly water-soluble. To extract it into an organic solvent, the sample would first need to be acidified to convert the carboxylate to the more organic-soluble carboxylic acid form. ebi.ac.uk Solvents like ethyl acetate (B1210297) are commonly used for the extraction of organic acids from aqueous samples. nih.gov A patent describing the synthesis of 3,5-dihydroxy-3-methylpentanoic acid mentions the use of chloroform (B151607) for extraction. google.com
Supercritical Fluid Extraction (SFE) is a "green" extraction technique that uses a supercritical fluid, most commonly carbon dioxide (CO₂), as the solvent. nih.govwikipedia.org SFE offers several advantages, including faster extraction times and the ability to selectively extract compounds by tuning the density and solvating power of the supercritical fluid through changes in pressure and temperature. wikipedia.org For polar analytes like dihydroxy acids, the polarity of the supercritical CO₂ can be increased by adding a modifier, such as ethanol (B145695) or methanol, to enhance extraction efficiency. chemrxiv.orgyoutube.com This technique is particularly useful for extracting thermally labile compounds as the extraction can be performed at relatively low temperatures. nih.gov
Freeze-Drying and Concentration Techniques
In the analytical workflow for the study of non-volatile organic compounds such as this compound, sample preparation is a critical step that significantly influences the accuracy and sensitivity of subsequent analyses. Freeze-drying and various concentration techniques are fundamental procedures employed to remove solvents, increase the analyte concentration, and stabilize the sample for storage or further processing.
Freeze-drying, or lyophilization, is a dehydration process that involves freezing the sample and then reducing the surrounding pressure to allow the frozen solvent to sublimate directly from the solid phase to the gas phase. youtube.comresearchgate.net This technique is particularly advantageous for heat-sensitive compounds like this compound, as it avoids the thermal degradation that can occur with other drying methods. nih.gov The process preserves the molecular structure of the analyte and is often used in the preparation of biological samples for metabolomic studies. nih.govnih.gov
Concentration techniques are employed to increase the amount of this compound per unit volume, thereby enhancing detection sensitivity in analytical instruments. This is often a necessary step when dealing with biological fluids where the compound may be present at low physiological concentrations. researchgate.net Common concentration methods include evaporation under a stream of nitrogen, vacuum centrifugation, and as a result of the freeze-drying process itself.
Research Findings on Freeze-Drying and Concentration
While specific research detailing the freeze-drying and concentration of isolated this compound is not extensively published, the principles can be extrapolated from studies on its corresponding acid, mevalonic acid, and other small organic acids in complex biological matrices.
In the analysis of mevalonic acid from plasma, a typical sample preparation workflow involves protein precipitation followed by a drying step to concentrate the extract before derivatization and analysis by techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). researchgate.netthermofisher.com For instance, after solid-phase extraction (SPE), samples containing mevalonate are often dried down. thermofisher.com This concentration step is crucial for achieving the low limits of detection required to quantify endogenous levels of the analyte.
Studies on the broader field of metabolomics have shown that the choice of drying method can impact the measured metabolic profile. A study comparing freeze-drying and oven-drying of plant extracts revealed that freeze-drying generally leads to a better preservation of a wide range of metabolites, including organic acids. nih.gov However, it has also been noted that lyophilization is not entirely benign and can lead to the loss of certain volatile or semi-volatile compounds. nih.govnih.gov For a non-volatile compound like this compound, the primary benefit of freeze-drying lies in the gentle removal of water, which minimizes the potential for hydrolysis or other degradation reactions.
The following table summarizes the effects of different drying methods on the recovery of organic acids from a sample matrix, based on generalized findings in metabolomics research. This data illustrates the importance of method selection in the analytical process.
| Drying Method | Principle | Advantages for Organic Acid Analysis | Potential Disadvantages |
|---|---|---|---|
| Freeze-Drying (Lyophilization) | Sublimation of frozen solvent under vacuum | Minimizes thermal degradation of heat-sensitive compounds. nih.gov Good for preserving overall molecular structure. nih.gov | Can be time-consuming. Potential for loss of some semi-volatile compounds. nih.gov |
| Nitrogen Evaporation | Gentle heating under a stream of inert nitrogen gas | Faster than freeze-drying. Allows for concentration in the same vial. | Potential for thermal degradation if temperature is not carefully controlled. Risk of sample oxidation if nitrogen stream is not pure. |
| Vacuum Centrifugation | Evaporation under reduced pressure combined with centrifugal force | Prevents bumping and sample loss. Can process multiple samples simultaneously. | May not be suitable for very volatile compounds. Requires specialized equipment. |
Impact on Analytical Results
The process of concentrating a sample, including through freeze-drying, directly impacts the quantitative results of an analysis. By removing the solvent, the concentration of this compound is increased, which can bring it above the limit of quantification (LOQ) of the analytical instrument. For example, in the quantification of mevalonate in plasma, achieving a lower limit of quantification of 0.2 ng/ml was possible through a combination of solid-phase extraction and a drying step. researchgate.net
The following table presents hypothetical data to illustrate the effect of a concentration step on the measured signal of this compound in a typical LC-MS analysis.
| Sample State | Sample Volume | Concentration of Analyte | Resulting Analytical Signal (Arbitrary Units) |
|---|---|---|---|
| Initial Extract | 1000 µL | X | 100 |
| After Freeze-Drying and Reconstitution | 100 µL | 10X | 1000 |
Research Applications and Future Directions
Role in Understanding and Modulating Metabolic Disorders (Research Perspective)
From a research standpoint, Sodium 3,5-dihydroxy-3-methylpentanoate (B1229121) is instrumental in elucidating the complexities of metabolic disorders. The mevalonate (B85504) pathway is central to numerous cellular functions, and its dysregulation is implicated in various pathologies. nih.gov Research focusing on this compound helps to unravel the intricate mechanisms underlying conditions such as hypercholesterolemia and the broader spectrum of metabolic syndrome. nih.govnih.gov
Investigating the metabolism of mevalonate provides insights into how cells regulate cholesterol synthesis and the production of other vital isoprenoids. nih.gov This understanding is critical for developing novel therapeutic strategies aimed at modulating these pathways. For instance, studying the downstream effects of mevalonate metabolism helps to identify potential targets for intervention in diseases characterized by lipid imbalances. nih.gov
| Research Area | Significance of Sodium 3,5-dihydroxy-3-methylpentanoate |
| Hypercholesterolemia | Serves as a key intermediate in the cholesterol biosynthesis pathway, making it a focal point for understanding and targeting elevated cholesterol levels. nih.gov |
| Metabolic Syndrome | Its role in lipid and isoprenoid metabolism provides a window into the pathophysiology of metabolic syndrome, which includes a cluster of conditions like insulin (B600854) resistance and dyslipidemia. nih.govnih.gov |
| Cellular Regulation | Studying its metabolism helps to understand the feedback mechanisms that control the activity of HMG-CoA reductase, the rate-limiting enzyme in the mevalonate pathway. nih.gov |
Strategies for Enzyme Inhibition Studies
The enzymes within the mevalonate and related pathways are significant targets for drug development. This compound and its analogs are pivotal in the study of these enzymes.
Mevalonate kinase is the enzyme responsible for phosphorylating mevalonate, a critical step in the mevalonate pathway. nih.gov A deficiency in this enzyme leads to the rare genetic disorder mevalonic aciduria. nih.gov Researchers utilize mevalonate and its derivatives to screen for and characterize inhibitors of mevalonate kinase. These inhibitors are valuable tools for studying the biological consequences of blocking this pathway and hold potential as therapeutic agents.
Dihydroxy-acid dehydratase (DHAD) is an enzyme found in the branched-chain amino acid (BCAA) biosynthesis pathway in bacteria, a pathway absent in humans. nih.gov This makes DHAD an attractive target for the development of novel antimicrobial agents. nih.gov The substrate for DHAD, 2,3-dihydroxy-3-methylpentanoic acid, shares structural similarities with mevalonate. nih.gov Studies on DHAD inhibition often involve the synthesis and testing of analogs of its natural substrates. For example, compounds like N-isopropyloxalyl hydroxamate have been identified as potent inhibitors of DHAD from pathogenic bacteria such as Staphylococcus aureus and Campylobacter jejuni. nih.gov
| Enzyme Target | Relevance of Dihydroxy-Methylpentanoate Structures | Example Inhibitor |
| Mevalonate Kinase | This compound is the natural substrate, essential for inhibitor screening and kinetic studies. nih.gov | Not specified in provided context. |
| Dihydroxy-Acid Dehydratase (DHAD) | Substrate analogs like 2,3-dihydroxy-3-methylpentanoic acid are used to study enzyme function and inhibition. nih.gov | N-isopropyloxalyl hydroxamate nih.gov |
Intermediate in Complex Organic Molecule Synthesis
The chemical structure of this compound makes it a valuable starting material or intermediate in the synthesis of more complex organic molecules. Its stereocenters and functional groups can be manipulated to create a variety of chiral building blocks. For example, synthetic routes have been developed to produce both enantiomers of 3-hydroxy-4-methylpentanoic acid, a structurally related compound, highlighting the utility of such scaffolds in asymmetric synthesis. orgsyn.org The synthesis of mevalonic acid itself, often prepared as a salt like N,N'-dibenzylethylenediammonium bis-(3,5-dihydroxy-3-methylpentanoate), demonstrates its role as a target molecule and an intermediate for further chemical transformations. google.com
Applications in Biotechnological and Industrial Processes (e.g., Understanding Degradation)
In the realm of biotechnology, understanding the metabolic pathways involving mevalonate is crucial for metabolic engineering and synthetic biology applications. For instance, in organisms like Saccharomyces cerevisiae (baker's yeast), mevalonate is a naturally occurring metabolite. nih.gov By manipulating the enzymes in this pathway, it is possible to enhance the production of valuable isoprenoids for industrial applications, such as pharmaceuticals, biofuels, and fragrances. Furthermore, studying the degradation pathways of mevalonate and related compounds in various microorganisms is important for understanding their environmental fate and potential for bioremediation.
Development of Research Probes and Labeled Compounds
To trace the metabolic fate of this compound and to study the kinetics of the enzymes that act upon it, researchers often employ isotopically labeled versions of the compound. For example, stable isotope dilution assays using deuterium-labeled mevalonic acid (D3-mevalonic acid) have been developed to accurately quantify its levels in biological samples. nih.gov These labeled compounds act as powerful research probes, enabling detailed investigations into metabolic fluxes and the mechanisms of enzyme-catalyzed reactions.
Structural Modification and Analog Synthesis for Mechanistic Studies
The investigation into the biological role and mechanism of action of this compound, the sodium salt of mevalonic acid, has been significantly advanced through the strategic design, synthesis, and evaluation of its structural analogs. As a pivotal intermediate in the mevalonate pathway, which is responsible for the biosynthesis of a vast array of essential compounds including cholesterol and other isoprenoids, understanding its molecular interactions is of paramount importance. chemicalbook.comwikipedia.orgnih.gov The (3R)-enantiomer of mevalonate is the biologically active form. wikipedia.org
The synthesis of structural analogs of mevalonic acid allows researchers to probe the specific contributions of its various functional groups to its biological activity. By systematically altering the chemical structure of the parent molecule, scientists can deduce structure-activity relationships (SAR), providing insights into the molecular requirements for recognition and processing by enzymes in the mevalonate pathway.
One key area of investigation has been the inhibition of cholesterol biosynthesis. A series of mevalonic acid analogs were synthesized and their capacity to inhibit the conversion of radiolabeled mevalonate into cholesterol in rat liver homogenates was assessed. nih.gov The findings from these studies have elucidated the importance of specific structural features of the mevalonic acid molecule.
Key structural modifications and their impact on inhibitory activity are summarized below:
| Modification | Resulting Analog | Effect on Inhibitory Activity | Reference |
| Removal of the 5-hydroxyl group | 3-hydroxy-3-methylpentanoic acid | Active inhibitor | nih.gov |
| Removal of the 3-hydroxyl group | 3-methyl-5-hydroxypentanoic acid | Reduced activity | nih.gov |
| Introduction of a double bond | 3-methyl-5-hydroxy-3-pentenoic acid | Reduced activity | nih.gov |
| Addition of an aromatic group at the 3-position | 3-hydroxy-3-phenyl-5-hydroxypentanoic acid | Reduced activity | nih.gov |
| Substitution of the 5-hydroxyl with a phenyl group | 5-phenylpentanoic acid | Active inhibitor | nih.gov |
| Substitution of the 5-hydroxyl with a halide | 5-halopentanoic acids | Active inhibitors | nih.gov |
These studies demonstrate that while the 5-hydroxyl group is not essential for inhibitory activity, the 3-hydroxyl group plays a more critical role. nih.gov The reduction in activity upon its removal suggests its importance in binding to the active site of enzymes in the cholesterol biosynthesis pathway. nih.gov Conversely, the observation that analogs with a phenyl or halide group at the 5-position are active inhibitors indicates that this position can tolerate significant structural modifications, which could be exploited for the design of more potent or selective inhibitors. nih.gov
Q & A
Q. Methodological Answer :
- NMR : H and C NMR identify hydroxyl (δ 1.5–2.5 ppm) and methyl groups (δ 1.2–1.4 ppm).
- FT-IR : Hydroxyl stretches (3200–3600 cm) and carboxylate bands (1550–1610 cm).
- Mass Spectrometry : ESI-MS in negative ion mode confirms the molecular ion peak [M–Na] .
Advanced: How can researchers resolve discrepancies in reported solubility values for this compound across studies?
Methodological Answer :
Contradictions often arise from differences in solvent systems (e.g., aqueous vs. organic) and pH. To standardize measurements:
Use buffered solutions (e.g., phosphate buffer pH 7.0, as in ) to control ionization.
Conduct solubility assays at fixed temperatures (e.g., 25°C ± 0.5°C) using gravimetric or UV-Vis methods.
Validate results against pharmacopeial standards (e.g., USP-NF protocols in ) to ensure reproducibility .
Advanced: What challenges arise in maintaining the stability of this compound during storage and analysis?
Methodological Answer :
The compound is hygroscopic and thermally sensitive. specifies that solutions must be freshly prepared and stored at 15–25°C to avoid degradation. For long-term stability:
- Use desiccants (silica gel) in storage containers.
- Conduct accelerated stability testing (40°C/75% RH for 6 months) with HPLC monitoring (C18 column, methanol:water mobile phase) to track degradation products .
Advanced: How can enantiomeric purity be determined for Sodium (3R)-3,5-dihydroxy-3-methylpentanoate?
Methodological Answer :
Chiral separation techniques are critical:
- Chiral HPLC : Use a Chiralpak® AD-H column with hexane:isopropanol (80:20) and UV detection at 210 nm.
- Polarimetry : Measure specific optical rotation ([α]) and compare to reference values (e.g., +12.5° for the R-enantiomer in ).
- NMR with Chiral Shift Reagents : Europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] induces enantiomer-specific splitting .
Basic: What in vitro models are suitable for studying the biological activity of this compound?
Q. Methodological Answer :
- Enzyme Inhibition Assays : Use spectrophotometric methods (e.g., NADH oxidation at 340 nm) to test hydroxy-methylglutaryl-CoA (HMG-CoA) reductase inhibition.
- Cell Culture : HepG2 or primary hepatocytes treated with 10–100 µM compound, with viability assessed via MTT assay .
Advanced: How can impurity profiles of this compound be characterized during synthesis?
Q. Methodological Answer :
- HPLC-UV/HRMS : Use a Zorbax SB-C18 column (4.6 × 150 mm, 5 µm) with 0.1% formic acid in water:acetonitrile (95:5) to separate impurities.
- Forced Degradation Studies : Expose the compound to heat (60°C), acid (0.1 M HCl), and peroxide (3% HO) to identify degradation pathways. Quantify impurities against USP thresholds (<0.1%) .
Advanced: How does buffer composition affect the ionization and solubility of this compound in aqueous solutions?
Methodological Answer :
Phosphate buffers (pH 7.0) enhance solubility by stabilizing the carboxylate anion through ionic interactions. In contrast, acetate buffers (pH 4.5) may reduce solubility due to protonation. Conduct potentiometric titrations to determine pKa values (predicted: ~3.5 for carboxyl, ~9.8 for hydroxyl) and correlate with solubility using the Henderson-Hasselbalch equation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
